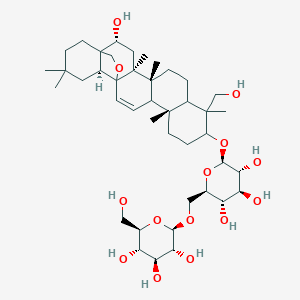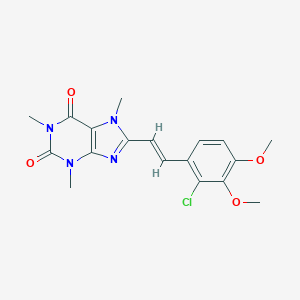![molecular formula C15H12ClN3O3 B234524 N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B234524.png)
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CL-316243 and is a selective β3-adrenergic receptor agonist. The purpose of
Mécanisme D'action
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide acts as a selective β3-adrenergic receptor agonist. The β3-adrenergic receptor is expressed in various tissues, including adipose tissue, skeletal muscle, and the heart. Activation of the β3-adrenergic receptor leads to increased lipolysis in adipose tissue, increased glucose uptake in skeletal muscle, and improved cardiac function.
Biochemical and Physiological Effects
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several biochemical and physiological effects. In adipose tissue, this compound leads to increased lipolysis, which results in the breakdown of stored fat. In skeletal muscle, this compound leads to increased glucose uptake, which results in improved insulin sensitivity. In the heart, this compound leads to improved cardiac function, which results in improved cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments is its selectivity for the β3-adrenergic receptor. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other adrenergic receptors. One limitation of using this compound in lab experiments is its potential toxicity. High doses of this compound have been shown to cause liver damage in animal models.
Orientations Futures
There are several future directions for research on N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One direction is to study the effects of this compound on human subjects. Another direction is to study the potential applications of this compound in the treatment of various diseases, such as obesity, diabetes, and cardiovascular disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound to minimize potential toxicity.
Méthodes De Synthèse
The synthesis of N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves several steps. The first step involves the reaction of 2-amino-5-chloro-3-methoxypyridine with ethyl chloroacetate to form 2-ethoxycarbonyl-5-chloro-3-methoxypyridine. The second step involves the reaction of 2-ethoxycarbonyl-5-chloro-3-methoxypyridine with oxalyl chloride to form 2-chloro-5-chlorocarbonyl-3-methoxypyridine. The third step involves the reaction of 2-chloro-5-chlorocarbonyl-3-methoxypyridine with 2-amino-4-methoxyphenol to form N-(2-amino-4-methoxyphenyl)-2-chloro-5-chlorocarbonyl-3-methoxypyridine. The final step involves the reaction of N-(2-amino-4-methoxyphenyl)-2-chloro-5-chlorocarbonyl-3-methoxypyridine with acetic anhydride to form N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide.
Applications De Recherche Scientifique
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of obesity research, this compound has been shown to increase energy expenditure and reduce body weight in animal models. In the field of diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In the field of cardiovascular research, this compound has been shown to improve cardiac function and reduce blood pressure in animal models.
Propriétés
Nom du produit |
N-(3-chloro-2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide |
|---|---|
Formule moléculaire |
C15H12ClN3O3 |
Poids moléculaire |
317.72 g/mol |
Nom IUPAC |
N-[3-chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClN3O3/c1-8(20)18-11-7-9(6-10(16)13(11)21-2)15-19-14-12(22-15)4-3-5-17-14/h3-7H,1-2H3,(H,18,20) |
Clé InChI |
CXLHOQWLXMTEIJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl)OC |
SMILES canonique |
CC(=O)NC1=C(C(=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(2,3-dihydroxy-3-methylbutyl)chromen-2-one](/img/structure/B234458.png)



![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B234499.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)